3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid typically involves the bromination of a pyrrolo[3,2-b]pyridine precursor followed by carboxylation. One common method starts with the bromination of 1H-pyrrolo[3,2-b]pyridine using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition rates .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other proteins involved in cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cell proliferation.
Mechanism of Action
The mechanism of action of 3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 1H-pyrrolo[3,2-b]pyridine-4-carboxylic acid
Uniqueness
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid is unique due to the specific positioning of the bromine atom and the carboxylic acid group, which can influence its reactivity and interaction with biological targets. This unique structure allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-6-4(2-1-3-10-6)11-7(5)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
AHSXJKUNBQDRRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(N2)C(=O)O)Br)N=C1 |
Origin of Product |
United States |
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